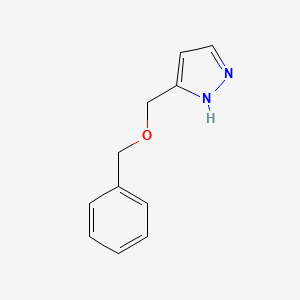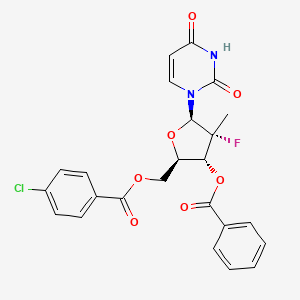
((2R,3R,4R,5R)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound ((2R,3R,4R,5R)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl 4-chlorobenzoate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a benzoyloxy group, a dioxo-dihydropyrimidinyl moiety, a fluoro-methyl tetrahydrofuran ring, and a chlorobenzoate ester. Its intricate arrangement of functional groups makes it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3R,4R,5R)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl 4-chlorobenzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring. The reaction conditions often include the use of strong acids or bases as catalysts.
Introduction of the Fluoro and Methyl Groups: Fluorination and methylation reactions are carried out using reagents such as diethylaminosulfur trifluoride (DAST) and methyl iodide, respectively.
Attachment of the Benzoyloxy Group: The benzoyloxy group is introduced through an esterification reaction using benzoyl chloride and a suitable alcohol.
Formation of the Dioxo-Dihydropyrimidinyl Moiety: This step involves the condensation of a suitable amine with a diketone to form the dioxo-dihydropyrimidinyl ring.
Final Esterification: The final step involves the esterification of the intermediate with 4-chlorobenzoic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
((2R,3R,4R,5R)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl 4-chlorobenzoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoate ester, leading to the formation of new derivatives.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.
Hydrolysis: Hydrochloric acid, sodium hydroxide, and water.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: New compounds with substituted functional groups.
Hydrolysis: Correspond
Propriétés
Formule moléculaire |
C24H20ClFN2O7 |
|---|---|
Poids moléculaire |
502.9 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl 4-chlorobenzoate |
InChI |
InChI=1S/C24H20ClFN2O7/c1-24(26)19(35-21(31)14-5-3-2-4-6-14)17(13-33-20(30)15-7-9-16(25)10-8-15)34-22(24)28-12-11-18(29)27-23(28)32/h2-12,17,19,22H,13H2,1H3,(H,27,29,32)/t17-,19-,22-,24-/m1/s1 |
Clé InChI |
KXMCPPZKQDHHKJ-PDKZGUECSA-N |
SMILES isomérique |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=CC=C4)F |
SMILES canonique |
CC1(C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



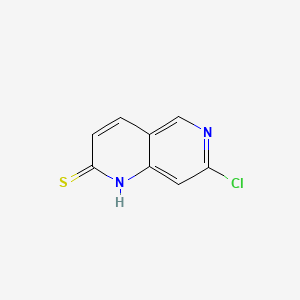
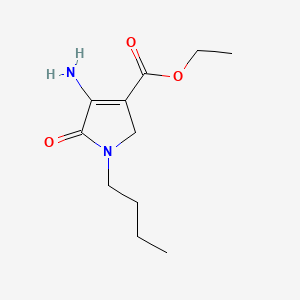
![2,5-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14892921.png)
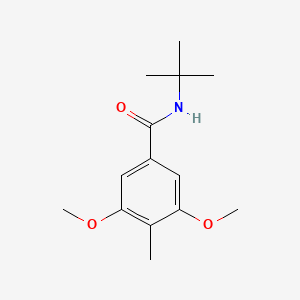


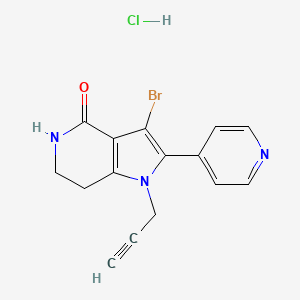
![2-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14892964.png)

